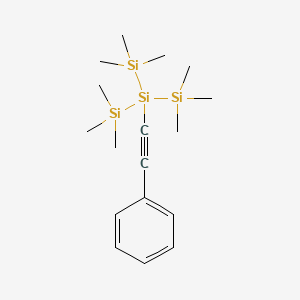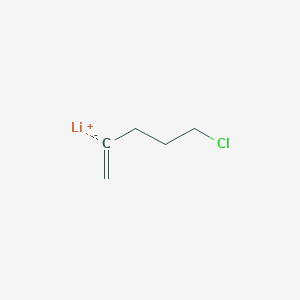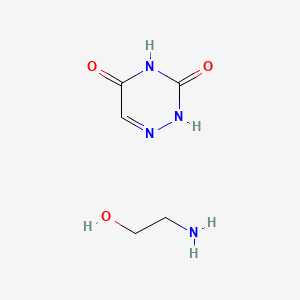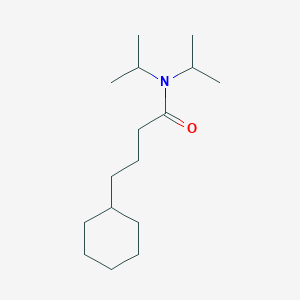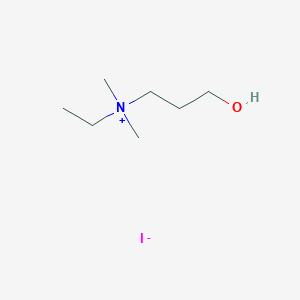
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Aplicaciones Científicas De Investigación
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylpropan-1-amine
- N-Ethyl-N,N-dimethylpropan-1-aminium chloride
- N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide
Uniqueness
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.
Propiedades
| 93245-78-4 | |
Fórmula molecular |
C7H18INO |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
ethyl-(3-hydroxypropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UEGXOIKURQCSEO-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CCCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
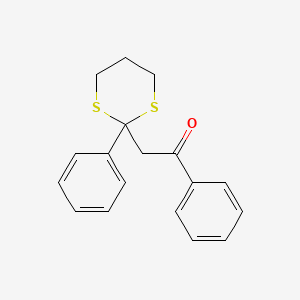
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
